Cas no 2517-44-4 (1,1,2,2-Tetramethoxyethane)

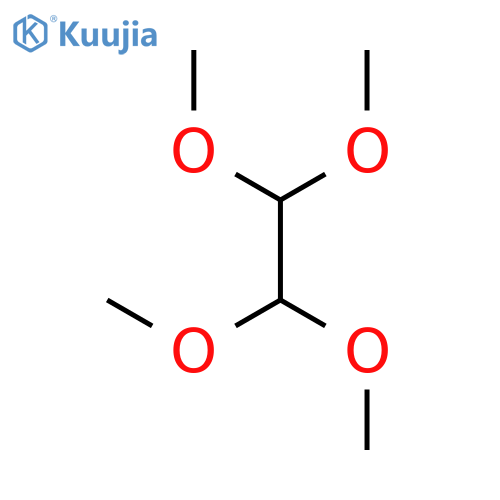

1,1,2,2-Tetramethoxyethane structure

商品名:1,1,2,2-Tetramethoxyethane

1,1,2,2-Tetramethoxyethane 化学的及び物理的性質

名前と識別子

-

- Ethane,1,1,2,2-tetramethoxy-

- 1,1,2,2-Tetramethoxyethane

- 1,1,2,2-Tetramethoxy-aethan

- 1,1,2,2-tetramethoxy-ethane

- 1,2-dimethoxy 1,2-dimethoxy-ethane

- Ethane,1,1,2,2-tetramethoxy

- Glyoxal-bis-dimethylacetal

- 2517-44-4

- Glyoxal bis(dimethyl acetal)

- 1,1,2,2-tetramethoxy ethane

- Ethane, 1,1,2,2-tetramethoxy-

- SCHEMBL2813868

- Tetramethoxy-ethane

- EN300-18521480

- 1,1,2,2-tetramethoxyethan

- NS00127706

- DTXSID90339194

-

- インチ: InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3

- InChIKey: IVXUXKRSTIMKOE-UHFFFAOYSA-N

- ほほえんだ: COC(OC)C(OC)OC

計算された属性

- せいみつぶんしりょう: 150.08900

- どういたいしつりょう: 150.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 58.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 36.9Ų

じっけんとくせい

- PSA: 36.92000

- LogP: 0.22420

1,1,2,2-Tetramethoxyethane セキュリティ情報

1,1,2,2-Tetramethoxyethane 税関データ

- 税関コード:2909199090

- 税関データ:

中国税関コード:

2909199090概要:

29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,1,2,2-Tetramethoxyethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18521480-1g |

1,1,2,2-tetramethoxyethane |

2517-44-4 | 1g |

$0.0 | 2023-09-19 | ||

| TRC | T276510-1g |

1,1,2,2-Tetramethoxyethane |

2517-44-4 | 1g |

$190.00 | 2023-05-17 | ||

| TRC | T276510-5g |

1,1,2,2-Tetramethoxyethane |

2517-44-4 | 5g |

$666.00 | 2023-05-17 | ||

| TRC | T276510-2.5g |

1,1,2,2-Tetramethoxyethane |

2517-44-4 | 2.5g |

$397.00 | 2023-05-17 | ||

| TRC | T276510-10g |

1,1,2,2-Tetramethoxyethane |

2517-44-4 | 10g |

$1080.00 | 2023-05-17 | ||

| Enamine | EN300-18521480-1.0g |

1,1,2,2-tetramethoxyethane |

2517-44-4 | 1g |

$0.0 | 2023-06-04 |

1,1,2,2-Tetramethoxyethane 関連文献

-

1. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentationHanns Fischer,Roger Baer,Roland Hany,Ingrid Verhoolen,Manfred Walbiner J. Chem. Soc. Perkin Trans. 2 1990 787

-

Mauro Claudino,Mats Jonsson,Mats Johansson RSC Adv. 2013 3 11021

2517-44-4 (1,1,2,2-Tetramethoxyethane) 関連製品

- 30934-97-5(Glycolaldehyde dimethyl acetal)

- 24332-20-5(Methoxyacetaldehyde Dimethyl Acetal)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2517-44-4)1,1,2,2-Tetramethoxyethane

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

atkchemica

(CAS:2517-44-4)1,1,2,2-Tetramethoxyethane

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ